4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene, with the CAS number 2426-89-3, is a synthetic organic compound notable for its complex structure and various applications in scientific research. This compound belongs to the class of nitrostyrenes, which are characterized by the presence of nitro groups attached to styrene derivatives. The molecular formula for 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene is , and it has a molecular weight of approximately 330.29 g/mol.
The compound can be sourced from chemical suppliers specializing in reference materials and custom synthesis. It is classified under organic compounds, specifically as a nitro-substituted styrene derivative. Its synthesis and handling may require specific regulatory compliance due to the presence of nitro groups, which can pose safety risks.
The synthesis of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene typically involves several steps, including:
A notable method includes the use of racemic 4-benzyloxy-3-nitrostyrene oxide, which can be coupled with optically pure amines to yield various derivatives, although these methods may suffer from low yields (around 2%) and lengthy procedures .
InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene participates in various chemical reactions due to its functional groups:
These reactions are essential in developing pharmaceuticals and other organic compounds .
The mechanism of action for compounds like 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene often involves:
This behavior is significant in medicinal chemistry where such compounds may exhibit biological activity through interaction with biological targets.
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene has several applications in scientific research:
This compound exemplifies the importance of synthetic organic chemistry in producing materials with specific functional properties for various applications across scientific disciplines.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9